Cas no 1805626-01-0 (Methyl 5-chloro-4-hydroxynicotinate)

Methyl 5-chloro-4-hydroxynicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-chloro-4-hydroxynicotinate
- Methyl 5-chloro-4-oxo-1,4-dihydropyridine-3-carboxylate
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- Inchi: 1S/C7H6ClNO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10)
- InChI Key: BEYOGTGXXSUNIC-UHFFFAOYSA-N
- SMILES: ClC1=CNC=C(C(=O)OC)C1=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 293
- XLogP3: 1
- Topological Polar Surface Area: 55.4
Methyl 5-chloro-4-hydroxynicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029010228-1g |
Methyl 5-chloro-4-hydroxynicotinate |
1805626-01-0 | 95% | 1g |
$3,010.80 | 2022-04-01 | |
Alichem | A029010228-250mg |
Methyl 5-chloro-4-hydroxynicotinate |
1805626-01-0 | 95% | 250mg |
$970.20 | 2022-04-01 |
Methyl 5-chloro-4-hydroxynicotinate Related Literature
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
Additional information on Methyl 5-chloro-4-hydroxynicotinate
Methyl 5-chloro-4-hydroxynicotinate (CAS No. 1805626-01-0): An Overview of Its Structure, Properties, and Applications in Modern Research
Methyl 5-chloro-4-hydroxynicotinate (CAS No. 1805626-01-0) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is a derivative of nicotinic acid, with a methyl ester group and a chlorine atom substituting the 5-position of the pyridine ring, along with a hydroxyl group at the 4-position. The combination of these functional groups imparts distinct chemical and biological properties to the molecule, making it an interesting subject for both academic and industrial investigations.
The chemical structure of Methyl 5-chloro-4-hydroxynicotinate can be represented as C8H7ClNO3. The presence of the chlorine atom and the hydroxyl group introduces polarity and reactivity, which can influence its solubility, stability, and interaction with biological systems. The methyl ester group, on the other hand, can be readily hydrolyzed under basic conditions to form the corresponding carboxylic acid, which may have different biological activities.
In terms of physical properties, Methyl 5-chloro-4-hydroxynicotinate is typically a white crystalline solid with a melting point ranging from 135 to 137°C. It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. These properties make it suitable for use in various experimental setups, including in vitro assays and animal models.
Recent research has focused on the potential biological activities of Methyl 5-chloro-4-hydroxynicotinate. Studies have shown that this compound exhibits significant antioxidant properties, which can be attributed to the presence of the hydroxyl group. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Therefore, Methyl 5-chloro-4-hydroxynicotinate may have therapeutic potential in these areas.
Beyond its antioxidant properties, Methyl 5-chloro-4-hydroxynicotinate has also been investigated for its anti-inflammatory effects. Inflammatory responses are often associated with chronic diseases and can lead to tissue damage if left unchecked. Preliminary studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that Methyl 5-chloro-4-hydroxynicotinate could be a valuable candidate for developing anti-inflammatory drugs.
The pharmacological profile of Methyl 5-chloro-4-hydroxynicotinate has also been explored in preclinical studies. Animal models have shown that this compound can cross the blood-brain barrier (BBB), making it a promising candidate for treating central nervous system (CNS) disorders. Additionally, its ability to modulate nicotinic acetylcholine receptors (nAChRs) has been investigated, as these receptors are involved in various physiological processes including memory formation and cognitive function.
In the context of drug development, the synthetic accessibility of Methyl 5-chloro-4-hydroxynicotinate is an important consideration. The compound can be synthesized through several routes, including esterification reactions and halogenation processes. One common synthetic pathway involves the reaction of nicotinic acid with methanol to form methyl nicotinate, followed by selective chlorination at the 5-position and hydroxylation at the 4-position. The ease of synthesis and purification makes it feasible for large-scale production.
The safety profile of Methyl 5-chloro-4-hydroxynicotinate is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, Methyl 5-chloro-4-hydroxynicotinate (CAS No. 1805626-01-0) is a promising compound with a unique chemical structure that offers potential applications in various fields of research. Its antioxidant and anti-inflammatory properties make it an attractive candidate for developing new therapeutic agents. Ongoing research continues to explore its biological activities and pharmacological profile, paving the way for future clinical applications.
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